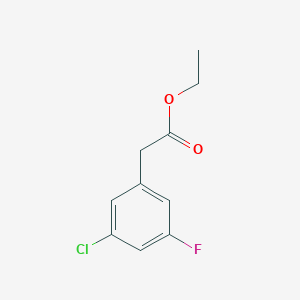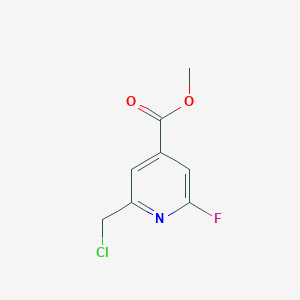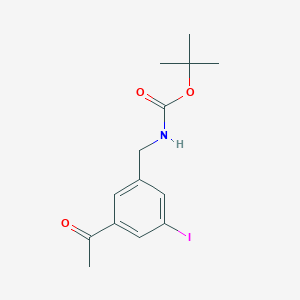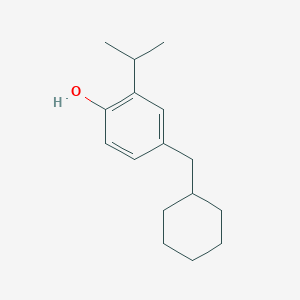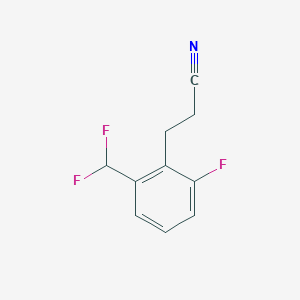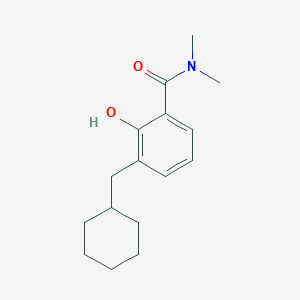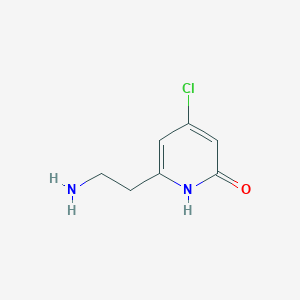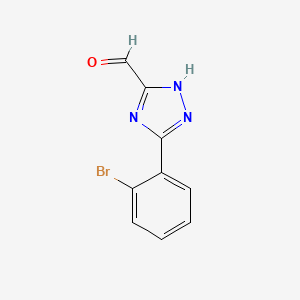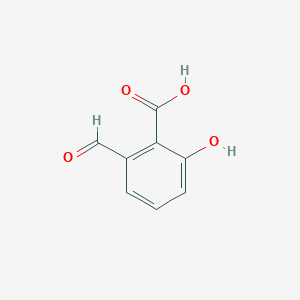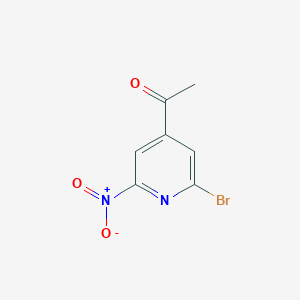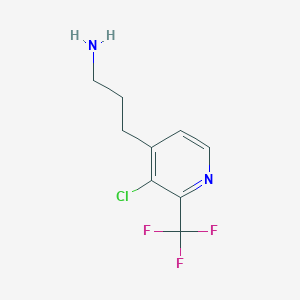
3-(3-Chloro-2-(trifluoromethyl)pyridin-4-yl)propan-1-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(3-Chloro-2-(trifluoromethyl)pyridin-4-yl)propan-1-amine is an organic compound that belongs to the class of pyridine derivatives. This compound is characterized by the presence of a chloro and trifluoromethyl group attached to a pyridine ring, along with a propan-1-amine side chain. The unique combination of these functional groups imparts distinct chemical and physical properties to the compound, making it of interest in various scientific research fields.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-Chloro-2-(trifluoromethyl)pyridin-4-yl)propan-1-amine typically involves multi-step organic reactions. One common synthetic route starts with the chlorination of 2-(trifluoromethyl)pyridine to introduce the chloro group at the 3-position. This is followed by a nucleophilic substitution reaction to attach the propan-1-amine side chain. The reaction conditions often involve the use of solvents like dimethylformamide (DMF) and catalysts such as sodium hydride (NaH) to facilitate the reactions .
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate purification steps such as recrystallization and chromatography to ensure the purity of the final product .
化学反応の分析
Types of Reactions
3-(3-Chloro-2-(trifluoromethyl)pyridin-4-yl)propan-1-amine can undergo various chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding imines or nitriles.
Reduction: The compound can be reduced to form secondary or tertiary amines.
Substitution: The chloro group can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂) under acidic or basic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: Nucleophiles like sodium azide (NaN₃) or potassium thiocyanate (KSCN) in polar aprotic solvents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the amine group may yield imines, while substitution of the chloro group can produce a variety of derivatives depending on the nucleophile employed .
科学的研究の応用
3-(3-Chloro-2-(trifluoromethyl)pyridin-4-yl)propan-1-amine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Explored as a potential lead compound in drug discovery for various therapeutic targets.
Industry: Utilized in the development of agrochemicals and specialty chemicals.
作用機序
The mechanism of action of 3-(3-Chloro-2-(trifluoromethyl)pyridin-4-yl)propan-1-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For instance, it may inhibit certain enzymes by forming covalent bonds with active site residues, thereby blocking substrate access. The trifluoromethyl group enhances the compound’s lipophilicity, facilitating its interaction with hydrophobic pockets in proteins .
類似化合物との比較
Similar Compounds
3-Chloro-5-(trifluoromethyl)pyridin-2-amine: Shares the trifluoromethyl and chloro groups but differs in the position of the amine group.
4-(3-Chloro-5-(trifluoromethyl)pyridin-2-yl)-N-(4-methoxypyridin-2-yl): Contains similar functional groups but has additional substituents that alter its chemical properties.
Uniqueness
The uniqueness of 3-(3-Chloro-2-(trifluoromethyl)pyridin-4-yl)propan-1-amine lies in its specific combination of functional groups and their positions on the pyridine ring. This configuration imparts distinct reactivity and biological activity, making it a valuable compound for various research applications .
特性
分子式 |
C9H10ClF3N2 |
|---|---|
分子量 |
238.64 g/mol |
IUPAC名 |
3-[3-chloro-2-(trifluoromethyl)pyridin-4-yl]propan-1-amine |
InChI |
InChI=1S/C9H10ClF3N2/c10-7-6(2-1-4-14)3-5-15-8(7)9(11,12)13/h3,5H,1-2,4,14H2 |
InChIキー |
PXHQNQCVJRXEPA-UHFFFAOYSA-N |
正規SMILES |
C1=CN=C(C(=C1CCCN)Cl)C(F)(F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


